molecular formula C21H20N4O5 B3303358 N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920366-97-8

N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3303358
CAS No.: 920366-97-8
M. Wt: 408.4 g/mol
InChI Key: YXIOTVIDYQATJD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline and 3-methoxybenzoyl chloride, which undergo a series of reactions such as acylation, cyclization, and amidation under controlled conditions. Common reagents used in these reactions include catalysts like palladium on carbon, solvents like dichloromethane, and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, pyridazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medicinally, compounds like N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • This compound

Uniqueness

Compared to other pyridazine derivatives, this compound stands out due to its specific substitution pattern and functional groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(3-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-29-16-8-6-14(7-9-16)23-21(28)18-10-11-20(27)25(24-18)13-19(26)22-15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIOTVIDYQATJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
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N-(4-methoxyphenyl)-1-{[(3-methoxyphenyl)carbamoyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

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